molecular formula C23H15N5O6S B2376057 4-nitro-N-(4-(3-(4-nitrobenzamido)phenyl)thiazol-2-yl)benzamide CAS No. 391222-71-2

4-nitro-N-(4-(3-(4-nitrobenzamido)phenyl)thiazol-2-yl)benzamide

Cat. No.: B2376057
CAS No.: 391222-71-2
M. Wt: 489.46
InChI Key: AYTZWBNCYCHLIU-UHFFFAOYSA-N
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Description

4-nitro-N-(4-(3-(4-nitrobenzamido)phenyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of nitrobenzamide groups attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-(3-(4-nitrobenzamido)phenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of Nitrobenzamide Groups: The nitrobenzamide groups can be introduced through nucleophilic substitution reactions. This involves reacting the thiazole derivative with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This can be achieved through amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(4-(3-(4-nitrobenzamido)phenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the thiazole ring.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide, and halogenation using halogens like chlorine or bromine.

Major Products

    Reduction: Formation of corresponding amines.

    Oxidation: Formation of oxidized thiazole derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

4-nitro-N-(4-(3-(4-nitrobenzamido)phenyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-nitro-N-(4-(3-(4-nitrobenzamido)phenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-(4-(3-(4-nitrobenzamido)phenyl)thiazol-2-yl)benzamide: Characterized by the presence of nitrobenzamide groups and a thiazole ring.

    4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide: Similar structure but with different substitution patterns on the thiazole ring.

    N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide: Lacks the additional nitrobenzamide group, leading to different chemical and biological properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of multiple nitro groups enhances its potential for bioreduction and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-nitro-N-[3-[2-[(4-nitrobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N5O6S/c29-21(14-4-8-18(9-5-14)27(31)32)24-17-3-1-2-16(12-17)20-13-35-23(25-20)26-22(30)15-6-10-19(11-7-15)28(33)34/h1-13H,(H,24,29)(H,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTZWBNCYCHLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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